molecular formula C4H2N2S B074202 2-Cyanothiazole CAS No. 1452-16-0

2-Cyanothiazole

Cat. No. B074202
CAS RN: 1452-16-0
M. Wt: 110.14 g/mol
InChI Key: ZIRGWUZHKJDYKT-UHFFFAOYSA-N
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Description

2-Cyanothiazole is a compound with the molecular formula C4H2N2S . It is also known by other names such as thiazole-2-carbonitrile and 1,3-thiazole-2-carbonitrile . The molecular weight of 2-Cyanothiazole is 110.14 g/mol .


Synthesis Analysis

The synthesis of 2-Cyanothiazole has been reported from cyanogen gas and a readily available dithiane . A previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride furnished 2-Cyanothiazole, which could be further converted to the corresponding amidine .


Molecular Structure Analysis

The molecular structure of 2-Cyanothiazole consists of 4 carbon atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI code for 2-Cyanothiazole is InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H .


Chemical Reactions Analysis

The chemical reactions involving 2-Cyanothiazole have been studied extensively. For instance, the synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is reported . A previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group .


Physical And Chemical Properties Analysis

2-Cyanothiazole has a molecular weight of 110.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass is 109.99386925 g/mol . The Topological Polar Surface Area is 64.9 Ų . The Heavy Atom Count is 7 .

Scientific Research Applications

Pharmaceutical Research

2-Cyanothiazole is used as an intermediate in pharmaceutical research . It’s a key component in the synthesis of various drugs due to its unique chemical structure. The presence of the cyano group and the thiazole ring in the same molecule makes it a valuable intermediate in the creation of a wide range of pharmaceutical compounds.

Organic Synthesis

In the field of organic synthesis, 2-Cyanothiazole is a significant compound. It has been used in the formation of 2-Cyanothiazole derivatives . These derivatives are important because they can be further functionalized, providing a pathway to a variety of complex organic compounds.

API Building Block

2-Cyanothiazole serves as an Active Pharmaceutical Ingredient (API) building block . APIs are the substances in drugs that have therapeutic effects. The synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is reported, which is an expeditious way to produce this API building block .

Cyanogen Gas Reactions

The reaction of 2-Cyanothiazole with cyanogen gas has been studied . This reaction leads to the rapid access to thiazole, a simple and cost-effective method that utilizes readily available materials .

Intermediate for Chemical Research

Apart from pharmaceutical research, 2-Cyanothiazole is also used as an intermediate for general chemical research . Its unique properties make it a valuable tool in the synthesis of a wide range of chemical compounds.

Functionalization of Novel Intermediates

2-Cyanothiazole is involved in the functionalization of novel intermediates . One such intermediate is 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which can be further functionalized and isolated by the acylation of the hydroxy group .

Future Directions

The synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is a significant development . This method could spark further interest in cyanogen gas as a reactive and cost-effective synthetic reagent . The formation of a previously undisclosed partially saturated intermediate, which can be further functionalized and isolated, opens up new possibilities for the synthesis of other compounds .

properties

IUPAC Name

1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGWUZHKJDYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568381
Record name 1,3-Thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanothiazole

CAS RN

1452-16-0
Record name 1,3-Thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a novel synthetic route to 2-cyanothiazole and what advantages does it offer?

A1: A recent study [] describes a novel synthetic approach to 2-cyanothiazole utilizing readily available cyanogen gas and a dithiane derivative. This method proceeds through a previously unreported partially saturated intermediate that can be further functionalized. [] This approach offers several potential advantages:

    Q2: What potential applications does this new synthetic route to 2-cyanothiazole offer for medicinal chemistry?

    A2: While the cited research focuses on the synthesis of 2-cyanothiazole [], this compound serves as a key building block in medicinal chemistry, particularly for generating bioactive molecules like the exemplified amidine derivative []. This new synthetic route could facilitate:

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